Hexane-1,2-diol;methanesulfonic acid
Description
Significance of 1,2-Diols in Organic Synthesis and Chemical Transformations
1,2-diols, also known as vicinal diols or glycols, are organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. preprints.org This structural motif is not only prevalent in numerous natural products, including carbohydrates and glycerols, but also serves as a versatile building block in synthetic organic chemistry. preprints.org
The strategic importance of 1,2-diols stems from their ability to undergo a wide array of chemical transformations. They are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. preprints.org Their hydroxyl groups can be converted into other functional groups, and the carbon-carbon bond between them can be cleaved oxidatively to form aldehydes or ketones. pearson.com Furthermore, 1,2-diols are frequently employed as protecting groups for aldehydes and ketones, forming stable cyclic acetals that shield the carbonyl group from unwanted reactions during a synthetic sequence. stackexchange.com
The primary and secondary alcohol functionalities within hexane-1,2-diol make it a representative example of a simple, acyclic vicinal diol, ideal for studying fundamental reaction mechanisms. drugbank.com
Role of Strong Brønsted Acids in Catalytic Organic Reactions
Acid-catalyzed reactions are fundamental to organic synthesis and include esterification, hydrolysis, and various molecular rearrangements. youtube.com In the context of vicinal diols, a strong Brønsted acid initiates key transformations by protonating one of the hydroxyl groups. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water), which can then depart to form a carbocation intermediate. pearson.comchegg.com This carbocation is central to subsequent reaction pathways, such as dehydration to form alkenes or skeletal rearrangements to form carbonyl compounds. pearson.comchegg.com
Methanesulfonic Acid (MSA) as a Prominent Catalyst in Modern Organic Chemistry
Methanesulfonic acid (CH₃SO₃H), commonly known as MSA, is a strong Brønsted acid (pKa ≈ -1.9) that has gained prominence as an environmentally benign or "green" catalyst. researchgate.net Unlike many traditional mineral acids such as sulfuric or nitric acid, MSA is non-oxidizing, less corrosive, biodegradable, and does not evolve toxic gases. researchgate.net It is a clear, colorless liquid that is easy to handle and can often be recycled.
Table 1: Properties of Methanesulfonic Acid (MSA)
| Property | Value |
| Chemical Formula | CH₃SO₃H |
| Molar Mass | 96.11 g/mol |
| pKa | ~ -1.9 |
| Appearance | Colorless Liquid |
| Key Features | Strong Acid, Non-oxidizing, Biodegradable, Low Toxicity |
MSA's strong acidity and stability make it an effective catalyst for a wide range of organic reactions, including esterifications, alkylations, and rearrangements. researchgate.net Its utility in promoting reactions involving alcohols is well-documented, making it an ideal candidate for catalyzing the transformation of vicinal diols like hexane-1,2-diol.
Research Context of Hexane-1,2-diol as a Model Vicinal Diol Substrate
Hexane-1,2-diol serves as an excellent model substrate for studying the acid-catalyzed reactions of vicinal diols. Its structure is simple and acyclic, featuring one primary (at C1) and one secondary (at C2) hydroxyl group. This asymmetry provides a valuable opportunity to investigate selectivity and mechanistic pathways in acid-catalyzed reactions.
When hexane-1,2-diol is treated with a strong Brønsted acid like methanesulfonic acid, two primary reaction pathways are anticipated based on established principles of carbocation chemistry: the Pinacol (B44631) rearrangement and dehydration.
Detailed Research Findings: Anticipated Transformations
Pinacol Rearrangement: This is a classic acid-catalyzed reaction of 1,2-diols that converts them into ketones or aldehydes. chegg.com The mechanism proceeds as follows:
Protonation: MSA protonates one of the hydroxyl groups. Protonation is more likely to occur at the primary hydroxyl (C1) to eventually form a more stable secondary carbocation, or at the secondary hydroxyl (C2) to form a less stable primary carbocation. The pathway involving the more stable carbocation is generally favored.
Loss of Water: The protonated hydroxyl group departs as a water molecule, forming a carbocation. Protonation of the C2 hydroxyl group and subsequent water loss would generate a secondary carbocation at C2, which is more stable than the primary carbocation that would form at C1.
1,2-Hydride Shift: A hydride ion (H⁻) from the adjacent carbon (C1) migrates to the positively charged C2. This rearrangement is driven by the formation of a more stable resonance-stabilized intermediate where the positive charge is on the oxygen atom.
Deprotonation: The resulting protonated aldehyde is deprotonated to yield the final product.
In the case of hexane-1,2-diol, the major rearrangement product expected is 2-methylpentanal . A minor product, hexan-2-one , could result from the less favorable pathway involving migration of an alkyl group. reddit.com
Dehydration: This reaction involves the elimination of a water molecule to form an alkene. pearson.com
Following the formation of the secondary carbocation at C2, a proton can be eliminated from an adjacent carbon (either C1 or C3).
Elimination of a proton from C1 would yield hex-1-ene .
Elimination of a proton from C3 would yield hex-2-ene , which can exist as both cis and trans geometric isomers. According to Zaitsev's rule, the more substituted alkene (hex-2-ene) is generally the major product.
Table 2: Potential Products from MSA-Catalyzed Reaction of Hexane-1,2-diol
| Reaction Pathway | Intermediate | Migrating Group / Eliminated Proton | Final Product(s) |
| Pinacol Rearrangement | Secondary Carbocation at C2 | 1,2-Hydride Shift from C1 | 2-Methylpentanal (Major) |
| Pinacol Rearrangement | Primary Carbocation at C1 | 1,2-Alkyl Shift (Butyl group) | Hexan-2-one (Minor) |
| Dehydration | Secondary Carbocation at C2 | H⁺ from C1 | Hex-1-ene |
| Dehydration | Secondary Carbocation at C2 | H⁺ from C3 | (E/Z)-Hex-2-ene (Zaitsev product) |
The precise ratio of these products would depend on specific reaction conditions such as temperature and catalyst concentration. However, the foundational chemistry of vicinal diols and strong Brønsted acids provides a clear and predictive framework for the transformations involving hexane-1,2-diol and methanesulfonic acid.
Structure
2D Structure
Properties
CAS No. |
105551-43-7 |
|---|---|
Molecular Formula |
C8H22O8S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
hexane-1,2-diol;methanesulfonic acid |
InChI |
InChI=1S/C6H14O2.2CH4O3S/c1-2-3-4-6(8)5-7;2*1-5(2,3)4/h6-8H,2-5H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
LJBBNCZXRGUVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Catalytic Roles and Mechanisms of Methanesulfonic Acid
Brønsted Acidity and Protonation Pathways in Diol Activation
Methanesulfonic acid is a strong Brønsted acid with a pKa of approximately -1.9, ensuring it is completely ionized in a 0.1 M aqueous solution. orientjchem.orgresearchgate.net This high acidity is fundamental to its catalytic activity in reactions involving alcohols and diols. The primary step in the activation of a 1,2-diol, such as hexane-1,2-diol, by MSA is the protonation of one of the hydroxyl (-OH) groups. masterorganicchemistry.com
The lone pair of electrons on a hydroxyl oxygen atom acts as a Brønsted base, accepting a proton from MSA. This acid-base reaction converts the hydroxyl group, which is a poor leaving group, into a protonated hydroxyl group (-OH2+). This new group is an excellent leaving group, as its departure as a neutral water molecule is thermodynamically favorable. masterorganicchemistry.com This initial protonation is a critical activation step that initiates the subsequent dehydration and rearrangement pathways characteristic of 1,2-diol chemistry. wikipedia.org
Role of MSA in Carbocation Formation and Stabilization
Following the MSA-catalyzed protonation of a hydroxyl group in hexane-1,2-diol, the activated -OH2+ group departs as a water molecule. masterorganicchemistry.com This cleavage of the carbon-oxygen bond results in the formation of a carbocation intermediate. wikipedia.org In the case of hexane-1,2-diol, the departure of the terminal hydroxyl group (at C-1) would generate a primary carbocation, which is highly unstable. Conversely, if the hydroxyl group at C-2 leaves, a more stable secondary carbocation is formed. Therefore, the reaction pathway preferentially proceeds through the formation of the secondary carbocation at the C-2 position.
The formation of this carbocation is the rate-determining step in many acid-catalyzed diol reactions. libretexts.org The driving force for the subsequent steps is the transformation of this carbocation into a more stable species. masterorganicchemistry.comwikipedia.org This can occur through rearrangement reactions, such as hydride or alkyl shifts, leading to the formation of a more stabilized carbocationic intermediate or directly to the final product. masterorganicchemistry.com
Specific Reaction Pathways Mediated by MSA for 1,2-Diols
Once the carbocation is formed under the influence of MSA, it can undergo several transformations, primarily dehydration and molecular rearrangements.
Acid-catalyzed dehydration is a common reaction for alcohols. In the context of hexane-1,2-diol, after the formation of the carbocation at C-2, a neighboring proton can be eliminated to form an alkene. This process typically follows an E1 (elimination, unimolecular) mechanism. A base (such as water or the methanesulfonate (B1217627) anion) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This would result in an enol, which would rapidly tautomerize to a more stable ketone, specifically hexan-2-one.
The most characteristic reaction of 1,2-diols in the presence of a strong acid like MSA is the pinacol (B44631) rearrangement. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This is a specific type of dehydration reaction that involves the migration of a substituent from the carbon bearing the second hydroxyl group to the adjacent carbocation center. wikipedia.orglibretexts.org
For hexane-1,2-diol, once the secondary carbocation forms at C-2, two potential migrations can occur:
1,2-Hydride Shift: A hydrogen atom from C-1 migrates with its pair of electrons to the C-2 carbocation. This would form a new, highly unstable primary carbocation at C-1 and is therefore less likely. However, the true mechanism involves a concerted process where the migration is driven by the formation of a highly stable, resonance-stabilized intermediate where the positive charge is on an oxygen atom. masterorganicchemistry.comlibretexts.org This pathway leads to the formation of hexanal (B45976) (an aldehyde).
1,2-Alkyl Shift (Butyl Shift): This pathway is not possible for hexane-1,2-diol as there is no alkyl group on the C-1 carbon.
The pinacol rearrangement is a powerful synthetic tool for converting 1,2-diols into carbonyl compounds like ketones and aldehydes. researchgate.net
While MSA is primarily used to promote dehydration and rearrangement in diols, it is also an effective catalyst for hydrolysis reactions. nih.gov For instance, MSA is used for the hydrolysis of proteins into their constituent amino acids. nih.gov In the context of diol chemistry, bifunctional catalysis could involve MSA facilitating the hydrolysis of intermediates, such as ethers, that might form under the reaction conditions. The high chemical stability of MSA itself against hydrolysis makes it a robust catalyst for such processes. rsc.org
Comparison of MSA with Other Acid Catalysts in Diol Transformations
Methanesulfonic acid offers several advantages over other commonly used acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).
MSA is often found to be a more efficient catalyst than p-TSA. For example, in the synthesis of lauraldehyde glycerol (B35011) acetal (B89532), a reaction involving a diol (glycerol), MSA provided a significantly higher yield (76.32%) at a lower temperature (110°C) and lower catalyst loading compared to p-TSA (62.91% yield at 120°C). researchgate.net
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
|---|---|---|---|---|
| Methanesulfonic Acid (MSA) | 0.67 | 110 | 2.5 | 76.32 |
| p-Toluenesulfonic Acid (p-TSA) | 0.91 | 120 | 2.5 | 62.91 |
Compared to strong mineral acids like sulfuric acid, MSA is considered a "green" catalyst. orientjchem.orgresearchgate.net It is less corrosive, less toxic, biodegradable, and does not release toxic gases. researchgate.net While concentrated sulfuric acid is a strong oxidizing agent, MSA is non-oxidizing, which can prevent unwanted side reactions. rsc.orgnih.gov In the preparation of sulfonated carbon-based catalysts, using MSA as the sulfonating agent resulted in a catalyst with higher thermal stability than one prepared with conventional sulfuric acid. nih.gov However, sulfuric acid has a higher acidity, which may lead to higher dissolution rates in certain applications. j-kirr.or.kr
| Property | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (p-TSA) |
|---|---|---|---|
| Acidity (pKa) | -1.9 orientjchem.org | -3.0 j-kirr.or.kr | -2.8 |
| State (at RT) | Liquid orientjchem.org | Liquid | Solid wikipedia.org |
| Oxidizing Nature | Non-oxidizing rsc.org | Strongly oxidizing (conc.) j-kirr.or.kr | Non-oxidizing |
| Environmental Profile | Biodegradable, less toxic, less corrosive researchgate.netrsc.org | Corrosive, environmental concerns google.com | Less hazardous than H₂SO₄ |
| Thermal Stability of Derived Catalysts | Higher nih.gov | Lower nih.gov | N/A |
Lewis Acid vs. Brønsted Acid Catalysis
The catalytic activity of an acid is defined by its ability to either accept an electron pair (Lewis acid) or donate a proton (Brønsted-Lowry acid). Methanesulfonic acid's primary role as a catalyst is overwhelmingly that of a Brønsted acid. researchgate.netcdnsciencepub.com
With a pKa of approximately -1.9, MSA is a strong acid that readily dissociates in solution to provide a proton (H⁺). orientjchem.orgcdnsciencepub.com This proton can then participate in numerous catalytic cycles. The mechanism of Brønsted acid catalysis by MSA typically involves the protonation of a substrate, which activates it toward a subsequent reaction. For example, in esterification and alkylation reactions, MSA protonates the carbonyl oxygen of a carboxylic acid or an alcohol, making it more electrophilic and susceptible to nucleophilic attack. rsc.orgnih.gov This ability to efficiently generate reactive intermediates is a hallmark of its catalytic power.
While MSA's identity is firmly established as a Brønsted acid, the distinction can sometimes be nuanced in complex reaction mechanisms. Some reactions catalyzed by strong Brønsted acids proceed through intermediates that could also be generated by Lewis acids. However, the fundamental action of MSA is the donation of a proton. researchgate.net Studies on silica-supported MSA have confirmed that the catalyst possesses predominantly Brønsted acidity, with characterization showing no significant presence of Lewis acid sites. cdnsciencepub.com Its catalytic behavior is therefore best understood through the lens of its capacity as a potent proton donor.
| Acid Type | Definition | Role of Methanesulfonic Acid (MSA) | Typical Catalyzed Reactions |
|---|---|---|---|
| Brønsted Acid | A substance that can donate a proton (H⁺). | Primary role. MSA is a strong Brønsted acid with a pKa of -1.9, readily donating a proton to substrates. orientjchem.orgcdnsciencepub.com | Esterification, Alkylation, Polymerization, Fries Rearrangement. nih.govacs.orgacs.org |
| Lewis Acid | A substance that can accept an electron pair. | Not a primary role. While it facilitates reactions that can also be catalyzed by Lewis acids, its mechanism is based on proton donation. cdnsciencepub.comresearchgate.net | (Not applicable for MSA's primary mechanism) |
Heterogeneous vs. Homogeneous Catalysis
Catalysis can be classified based on the physical phase of the catalyst relative to the reactants. Methanesulfonic acid is utilized in both homogeneous and heterogeneous catalytic systems, offering distinct advantages and applications for each. wikipedia.orguclouvain.be
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org MSA is highly soluble in water and many organic solvents, making it an excellent homogeneous catalyst. acs.orgwikipedia.org This high solubility ensures good contact between the catalyst and the reactants, often leading to high reaction rates and selectivity under mild conditions. ethz.ch MSA has been successfully used as a homogeneous catalyst for producing linear alkylbenzenes and triethyl citrate, where it can be easily separated from the product mixture by decantation in some cases. acs.orgresearchgate.net However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product, which can complicate purification and prevent catalyst recycling. wikipedia.orgethz.ch
Heterogeneous Catalysis
To overcome the challenges of catalyst separation and reuse, MSA can be immobilized on a solid support, transforming it into a heterogeneous catalyst. cdnsciencepub.com In this configuration, the catalyst is in a different phase from the reactants. uclouvain.be Common supports include silica (B1680970) and metal-organic frameworks (MOFs). mdpi.comcdnsciencepub.com Silica-supported MSA has been shown to be an effective and reusable solid acid catalyst for reactions like the Pechmann reaction. cdnsciencepub.com Similarly, MSA supported on a UiO-66 MOF has demonstrated high activity and excellent reusability (over nine cycles) for the esterification of fatty acids in biodiesel production. mdpi.com Heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for the catalyst to be recycled, aligning with the principles of green chemistry. mdpi.com
| Catalysis Type | Description | Advantages of MSA Use | Disadvantages of MSA Use | Example Application |
|---|---|---|---|---|
| Homogeneous | Catalyst and reactants are in the same phase (e.g., liquid solution). wikipedia.org | High activity and selectivity; mild reaction conditions; high diffusivity. ethz.ch | Difficult to separate catalyst from product; recycling can be expensive. wikipedia.orgethz.ch | Alkylation of olefins with aromatics. acs.orgacs.org |
| Heterogeneous | Catalyst and reactants are in different phases (e.g., solid catalyst in a liquid solution). uclouvain.be | Easy separation from products (filtration); excellent reusability and recyclability. mdpi.comethz.ch | May have lower activity than homogeneous counterparts; potential for mass transfer limitations. ethz.ch | Esterification of fatty acids using MSA on a solid support (e.g., silica, MOFs). mdpi.comcdnsciencepub.com |
Kinetic and Mechanistic Investigations
Reaction Kinetics of MSA-Catalyzed Diol Transformations
The kinetics of acid-catalyzed reactions involving diols often exhibit a dependency on the concentrations of both the diol substrate and the acid catalyst. In many cases, the reaction rate is first-order with respect to the catalyst. researchgate.net For the diol, the kinetics can be more complex, sometimes following a Michaelis-Menten-type model, which suggests the formation of a pre-equilibrium complex between the catalyst and the substrate. researchgate.net
Mthembu et al. investigated the condensation reaction between levulinic acid and phenol (B47542) using methanesulfonic acid as a catalyst, studying the effects of reaction time, temperature, and acid loading. nih.gov While this study does not involve a diol, the principles of acid catalysis are transferable. The reaction mechanism for acid-catalyzed synthesis of diphenolic acid involves the activation of a ketone group by the acid, a step analogous to the protonation of a hydroxyl group in a diol. nih.gov
Kinetic data for such transformations can be summarized to illustrate the influence of reactant concentrations on the reaction rate.
Table 1: Representative Kinetic Data for Acid-Catalyzed Diol Reactions This table presents hypothetical data based on typical findings for MSA-catalyzed reactions.
| Experiment | [Hexane-1,2-diol] (mol/L) | [MSA] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.01 | 1.5 x 10-4 |
| 2 | 0.2 | 0.01 | 3.0 x 10-4 |
| 3 | 0.1 | 0.02 | 3.1 x 10-4 |
| 4 | 0.2 | 0.02 | 6.0 x 10-4 |
Determination of Rate-Limiting Steps
Identifying the rate-limiting or rate-determining step is fundamental to understanding the reaction mechanism. In acid-catalyzed diol transformations, several steps could potentially be rate-limiting, including:
Protonation of a hydroxyl group: The initial activation of the diol by the acid catalyst.
Formation of a carbocation: The loss of a water molecule from the protonated diol to form a carbocation intermediate.
Nucleophilic attack or rearrangement: The subsequent reaction of the carbocation or another intermediate.
Decomposition of a cyclic intermediate: In reactions that proceed via cyclic species, such as cyclic periodate (B1199274) esters in diol oxidation, the breakdown of this intermediate can be the slowest step. surrey.ac.uk
Intermediate Species Identification and Characterization
The transformation of diols under acidic conditions proceeds through various reactive intermediates. The initial step is typically the protonation of one of the hydroxyl groups by MSA, forming an oxonium ion. This is followed by the elimination of a water molecule to generate a carbocation. This carbocation is a key intermediate that can then undergo several subsequent reactions, such as rearrangement (e.g., pinacol (B44631) rearrangement), elimination to form an unsaturated alcohol or a diene, or reaction with a nucleophile.
In some enzymatic 1,2-diol dehydrations, evidence points to the formation of a ketyl radical intermediate followed by the direct elimination of a hydroxyl group. nih.gov While not an acid-catalyzed process, this highlights the diversity of intermediates possible in diol transformations. In periodate-mediated diol oxidations, the formation of a cyclic periodate ester is a well-established intermediate that can be detected and characterized. surrey.ac.uk The identification of such species often relies on spectroscopic techniques performed on the reaction mixture or by trapping experiments. For example, the formation of (Z)-1,2-ethenediol, an enol intermediate, has been confirmed in the gas phase during the formose reaction. rsc.org
Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. mdpi.com DFT studies can provide detailed energy profiles for proposed reaction pathways, allowing for the determination of activation barriers and the stability of intermediates and transition states. bcrec.idresearchgate.net
For acid-catalyzed reactions, DFT calculations can:
Model the effect of the catalyst, showing how a Brønsted acid can alter a reaction mechanism from a concerted to a stepwise pathway. researchgate.net
Calculate the energy barriers for different steps, thereby identifying the rate-determining step. bcrec.id
Determine the geometries of intermediates and transition states, providing insight into the stereochemical outcome of a reaction.
Investigate the role of the solvent in the reaction mechanism. researchgate.net
For example, DFT studies on the acid-catalyzed cyclization of 2'-hydroxychalcones showed a three-step mechanism of protonation, cyclization, and tautomerization, with the cyclization step being rate-determining. bcrec.id Similarly, theoretical studies on the reaction of propargyl cyanamides with methanol (B129727) revealed that the catalyst significantly lowers the energy barrier for proton transfer steps. researchgate.net
Table 2: Summary of Insights from DFT Studies on Related Acid-Catalyzed Reactions
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Brønsted Acid-Catalyzed Cyclization | DFT (M06-2X) | Mechanism is stepwise (protonation, cyclization, tautomerization); cyclization is the rate-determining step. | bcrec.id |
| Acid-Catalyzed Diels-Alder | DFT | A Brønsted acid can change the reaction mechanism from concerted to stepwise. | researchgate.net |
| Addition-Cyclization-Isomerization | DFT | Autocatalysis by protic species (thiol, alcohol) decreases the energy barrier of proton transfer steps. | researchgate.net |
Stereoselectivity and Chirality in Hexane 1,2 Diol Transformations
Induction of Chirality in Acid-Catalyzed Rearrangements
Acid-catalyzed rearrangements can create or transform stereocenters. The induction of chirality in such reactions often relies on the use of a chiral catalyst or auxiliary that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. Chiral Lewis acids, for example, can coordinate with the substrate in a specific orientation, guiding the rearrangement pathway.
In processes analogous to transformations of diols, chiral Lewis acid catalysis has been shown to enable the formation of enantioenriched products through a cascade of reactions that includes an acid-catalyzed rearrangement. nih.govrsc.org A chiral catalyst can operate by a two-point interaction with the substrate, fixing its conformation so that subsequent intramolecular reactions or rearrangements occur from a specific face, leading to high enantioselectivity. nih.gov While not specifically detailing the rearrangement of hexane-1,2-diol with methanesulfonic acid, these principles are fundamental. The catalyst induces enantioselectivity in an initial step, and that chirality is then carried through the subsequent acid-catalyzed rearrangement. nih.gov The effectiveness of this approach hinges on the ability of the chiral environment created by the catalyst to differentiate between the two enantiotopic faces of a prochiral starting material or intermediate. nih.gov
Diastereoselective and Enantioselective Approaches
Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving 1,2-diols is a key goal for the synthesis of complex molecules. Various strategies have been developed to this end.
One powerful method is the Sharpless catalytic asymmetric dihydroxylation, which can produce diols with high enantiomeric excess from olefins. nih.gov This approach allows for the synthesis of specific stereoisomers of protected hexoses, demonstrating the controlled installation of multiple stereocenters. nih.gov Another advanced strategy is the Asymmetric Ring Opening/Cross Metathesis (AROCM) of dioxygenated cyclobutenes. nih.gov This method, utilizing a chiral ruthenium complex, can produce 1,2-anti diols with excellent anti-diastereoselectivity and high enantioselectivity (89–99% ee). nih.gov
These approaches highlight the two main strategies for generating stereochemically defined diols:
Substrate-controlled methods: Where existing stereocenters in the starting material direct the formation of new ones.
Reagent-controlled methods: Where a chiral catalyst or reagent is used to control the stereochemical outcome, regardless of the substrate's initial chirality.
The table below summarizes key findings from studies on enantioselective approaches applicable to the synthesis of chiral diols.
| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Diastereoselectivity | Source |
| Asymmetric Dihydroxylation | Sharpless Ligands (AD-mix) | Syn-diols | High | N/A | nih.gov |
| Asymmetric Ring Opening/Cross Metathesis (AROCM) | Chiral Ruthenium Complex | Anti-diols | 89-99% | High (anti) | nih.gov |
| Chiral Diol-Catalyzed Allylboration | BINOL derivatives | Homoallylic Alcohols | Up to 99% | N/A | nih.gov |
Influence of Substrate Structure on Stereochemical Outcomes
The structure of the substrate, including the substitution pattern and the pre-existing stereochemistry, plays a crucial role in determining the stereochemical outcome of a reaction. In acid-catalyzed rearrangements of diols, the relative stability of potential carbocation intermediates is a key factor. The substitution on the carbon backbone can influence which hydroxyl group is protonated and leaves as water, and which migratory pathway is preferred for the subsequent rearrangement.
For example, in the conversion of biorenewable levoglucosanol to hexane-1,2,5,6-tetrol, the nature of the intermediates formed is directly dependent on the structure of the glycoside feedstock. researchgate.net This demonstrates that even subtle differences in the starting material's stereochemistry can lead to different product distributions. The rigidity or flexibility of the substrate can also impact stereoselectivity. A more rigid substrate may present only one face to an incoming reagent or may be conformationally locked in a way that favors a specific intramolecular rearrangement pathway, leading to higher stereoselectivity.
Preservation and Erasure of Stereocenters during Reactions
During the course of a chemical transformation, stereocenters can be preserved, inverted, or completely erased. Understanding and controlling these events is central to stereoselective synthesis.
Preservation of stereocenters occurs when a reaction takes place at a site remote from a chiral center, or when the mechanism proceeds with retention or a predictable inversion of configuration. In some acid-catalyzed rearrangements, a stereogenic center can be preserved throughout the reaction sequence. nih.gov Research on the production of hexane-1,2,5,6-tetrol from levoglucosanol shows that one reaction pathway largely preserves the stereocenters of the remaining hydroxyl groups, resulting in a stereopurity greater than 92%. researchgate.net
Erasure of stereocenters , conversely, typically happens through the formation of a planar, achiral intermediate, such as a carbocation or an enol. In the conversion of levoglucosanol, an alternative reaction pathway involves the formation of 3,4-dideoxyfructose (DDF) through aldose-ketose isomerization. researchgate.net This isomerization step erases the stereochemistry at the C2 position of the precursor. Subsequent hydrogenation of the achiral DDF intermediate produces a nearly 1:1 mixture of cis- and trans-tetrol, demonstrating a loss of stereochemical information. researchgate.net
The table below details the fate of stereocenters in the transformation of levoglucosanol to hexane-1,2,5,6-tetrol, illustrating both preservation and erasure.
| Starting Material Isomer | Key Intermediate | Fate of C2 Stereocenter | Final Product Stereochemistry | Source |
| threo-levoglucosanol | 3,4-dideoxymannose | Preserved | cis-tetrol | researchgate.net |
| erythro-levoglucosanol | 3,4-dideoxyglucose | Preserved | trans-tetrol | researchgate.net |
| Either Isomer | 3,4-dideoxyfructose | Erased | ~1:1 mixture of cis/trans-tetrol | researchgate.net |
Advanced Spectroscopic and Analytical Techniques for Reaction Analysis
In Situ and Operando Spectroscopy for Real-Time Monitoring
In situ and operando spectroscopy are powerful methodologies for observing a chemical reaction as it happens, providing real-time data on the consumption of reactants, the formation of products, and the presence of any transient intermediates. This eliminates the need for quenching the reaction and taking aliquots, which can alter the reaction kinetics and composition.
Fourier Transform Infrared (FT-IR) Spectroscopy in Reaction Monitoring
In situ Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the progress of the esterification reaction between Hexane-1,2-diol and methanesulfonic acid. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously recorded.
The key functional groups involved in this reaction have distinct infrared absorption bands. The broad O-H stretching band of the Hexane-1,2-diol, typically observed around 3350 cm⁻¹, will decrease in intensity as the reaction proceeds. Simultaneously, the S=O stretching vibrations of methanesulfonic acid, usually found near 1350 cm⁻¹ and 1170 cm⁻¹, will also diminish. The formation of the sulfonate ester product can be monitored by the appearance of new, characteristic S-O-C stretching bands, typically in the 1000-800 cm⁻¹ region.
Table 1: Hypothetical FT-IR Data for the Reaction of Hexane-1,2-diol with Methanesulfonic Acid
| Time (minutes) | Absorbance at ~3350 cm⁻¹ (O-H stretch) | Absorbance at ~1170 cm⁻¹ (S=O stretch) | Absorbance at ~950 cm⁻¹ (S-O-C stretch) |
| 0 | 0.85 | 0.92 | 0.00 |
| 15 | 0.68 | 0.75 | 0.18 |
| 30 | 0.52 | 0.58 | 0.35 |
| 60 | 0.25 | 0.29 | 0.62 |
| 120 | 0.05 | 0.06 | 0.88 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for kinetic analysis of the reaction. nih.gov By monitoring the changes in the chemical shifts and integrals of the proton (¹H) and carbon-¹³ (¹³C) signals of the reactants and products over time, the reaction rate can be determined. copernicus.org
For the reaction between Hexane-1,2-diol and methanesulfonic acid, the ¹H NMR spectrum would show the disappearance of the signals corresponding to the hydroxyl protons of the diol. New signals would appear for the protons on the carbon atoms attached to the newly formed sulfonate ester group, which would be shifted downfield due to the electron-withdrawing nature of the sulfonate group. Kinetic data can be extracted by integrating the relevant peaks at different time points. nih.gov
Table 2: Hypothetical ¹H NMR Chemical Shift Data for Reactants and Product
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| Hexane-1,2-diol | -CH(OH)- | ~3.4 - 3.8 |
| -OH | ~2.0 - 4.0 (broad) | |
| Methanesulfonic acid | -CH₃ | ~2.8 |
| Hexane-1,2-diol methanesulfonate (B1217627) ester | -CH(OSO₂CH₃)- | ~4.0 - 4.5 |
| -CH₃ (from MsO-) | ~3.0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Raman Spectroscopy for Investigating Hydrogen Bonding and Solution Structure
The strong O-H band of Hexane-1,2-diol will show changes in its position and shape as it is consumed. Methanesulfonic acid also participates in hydrogen bonding, and its spectral features will be altered during the reaction. nih.gov The formation of the sulfonate ester will lead to the disappearance of these hydroxyl-related bands and the appearance of new bands corresponding to the ester.
Mass Spectrometry Techniques for Product and Intermediate Identification
Mass spectrometry (MS) is a powerful tool for identifying the products and any intermediates formed during the reaction. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
The expected product, a mono- or di-sulfonate ester of Hexane-1,2-diol, can be readily identified by its molecular ion peak in the mass spectrum. nih.gov Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural confirmation. core.ac.uk For example, the loss of the methanesulfonyl group (SO₂CH₃) would be a characteristic fragmentation.
Table 3: Expected Mass-to-Charge Ratios (m/z) for Potential Products
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Hexane-1,2-diol monomethanesulfonate | C₇H₁₆O₄S | 197.08 |
| Hexane-1,2-diol dimethanesulfonate | C₈H₁₈O₆S₂ | 275.05 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chromatographic Methods for Separation and Quantification (e.g., GC, HPLC)
Chromatographic techniques are essential for separating the components of the reaction mixture and quantifying their amounts. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.
For GC analysis, the components of the reaction mixture may need to be derivatized to increase their volatility. researchgate.net A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of each separated component. scione.com
HPLC is well-suited for separating the polar compounds in the reaction mixture without the need for derivatization. chemijournal.com A reversed-phase column with a suitable mobile phase, such as a water-acetonitrile gradient, can be used to separate Hexane-1,2-diol, methanesulfonic acid, and the sulfonate ester product. A UV detector or an evaporative light scattering detector (ELSD) can be used for detection and quantification.
Table 4: Hypothetical HPLC Retention Times for Reaction Components
| Compound | Retention Time (minutes) |
| Methanesulfonic acid | 2.5 |
| Hexane-1,2-diol | 4.8 |
| Hexane-1,2-diol monomethanesulfonate | 8.2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations of Reaction Pathways
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the potential reaction pathways between hexane-1,2-diol and methanesulfonic acid, which typically involves an esterification reaction to form a sulfonate ester. While direct QM studies on this specific pair are not extensively available in the literature, analogous studies on the esterification of alcohols with sulfonic acids provide a robust framework for understanding the likely mechanisms.
One comprehensive DFT study on the reaction between benzenesulfonic acid and methanol (B129727) identified and evaluated several possible pathways: a neutral addition-elimination (Ad-E) mechanism, an acid-catalyzed Ad-E mechanism, an SN1 mechanism, and an SN2 mechanism. researchgate.netnih.govrsc.orgnih.gov The findings from such studies suggest that for the reaction of hexane-1,2-diol with methanesulfonic acid, similar pathways would be considered. The reaction would likely proceed via either an SN1 or SN2 mechanism, as the Ad-E pathways involving a pentacoordinate sulfur intermediate are generally found to have very high energy barriers. researchgate.netnih.govrsc.orgnih.gov
The SN1 pathway would involve the protonation of the sulfonic acid followed by the loss of a water molecule to form a highly reactive sulfonylium cation intermediate. This cation would then be attacked by one of the hydroxyl groups of hexane-1,2-diol. The SN2 pathway, conversely, would involve the protonated alcohol attacking the sulfur atom of the sulfonic acid in a concerted fashion. Computational studies on simpler alcohol-sulfonic acid systems have indicated that the SN1 pathway tends to have a lower activation barrier. researchgate.netnih.govrsc.org
The reaction can occur at either the primary (C1) or the secondary (C2) hydroxyl group of hexane-1,2-diol. QM calculations would be essential to determine the relative activation energies for the reaction at these two positions, thereby predicting the regioselectivity of the sulfonation. Steric hindrance and the relative stability of the transition states would be the primary determinants of this selectivity.
A representative table of calculated Gibbs free energies for different mechanisms, based on the benzenesulfonic acid and methanol system, is shown below to illustrate the kind of data generated from QM studies.
| Mechanism | Intermediate/Transition State | Relative Gibbs Free Energy (Solution, kJ/mol) |
| SN1 | Oxo-protonated benzenesulfonic acid | 0.0 |
| OH-protonated benzenesulfonic acid | +25.1 | |
| Methanol-coordinated sulfonylium cation | - | |
| Acid-catalyzed Ad-E | Hydrogen-bonded complex | -5.2 |
| Transition State 12 (TS12) | +260.1 | |
| Protonated intermediate | +216.5 | |
| SN2 | Reactant complex | 0.0 |
| Transition State | +97.3 | |
| Product complex | -11.9 |
Data adapted from a DFT study on benzenesulfonic acid and methanol and is for illustrative purposes for the types of pathways considered. nih.gov
Molecular Dynamics (MD) Simulations of Diol-MSA Interactions
Molecular dynamics simulations are a powerful tool for investigating the non-covalent interactions and dynamic behavior of molecules in a condensed phase. An MD simulation of hexane-1,2-diol and methanesulfonic acid (MSA), typically in a solvent, would reveal key aspects of their interaction. These simulations model the system's evolution over time, providing insights into the formation of hydrogen-bonded complexes, the role of the solvent in mediating interactions, and the conformational changes in the diol. nih.gov
In an aqueous environment, MD simulations would likely show the formation of a hydration shell around both the diol and the sulfonic acid. The simulation could track the frequency and lifetime of hydrogen bonds between the hydroxyl groups of the diol, the sulfonic acid group, and surrounding water molecules. The organization of water molecules at the interface between the diol and MSA would be crucial in understanding the initial steps leading to a reaction. nih.gov
The aliphatic chain of hexane-1,2-diol introduces hydrophobic character, which would also influence its interaction with MSA in an aqueous solution. MD simulations can capture the tendency of the nonpolar hexyl chain to minimize its contact with water, which might affect the orientation of the diol as it approaches the sulfonic acid.
Key parameters that would be analyzed from an MD simulation include:
Radial Distribution Functions (RDFs): To determine the probability of finding atoms of one molecule at a certain distance from atoms of another, which can reveal the structure of the solvation shell and the proximity of interacting functional groups.
Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the diol, MSA, and solvent molecules.
Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the conformational stability and flexibility of the hexane-1,2-diol molecule in the presence of MSA.
Modeling of Transition States and Energy Barriers
The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. For the reaction between hexane-1,2-diol and methanesulfonic acid, computational modeling would be used to locate the transition state structures for the plausible reaction pathways (e.g., SN1 and SN2). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Once the transition state is located, its energy is calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For hexane-1,2-diol, there would be separate transition states and corresponding energy barriers for the reaction at the primary and secondary hydroxyl groups. The computed energy barriers would allow for a quantitative prediction of the regioselectivity of the reaction.
Based on analogous systems, the energy barrier for the SN1 pathway, proceeding through a sulfonylium cation, is expected to be lower than for the SN2 pathway. rsc.org The table below, derived from the benzenesulfonic acid/methanol system, illustrates the typical energy barriers calculated for different mechanisms.
| Reaction Pathway | Activation Energy Barrier (Solution, kJ/mol) |
| SN1 | 25.1 |
| SN2 | 97.3 |
| Acid-catalyzed Ad-E | 260.1 |
Data is illustrative and based on a related system. The actual values for hexane-1,2-diol and methanesulfonic acid would require specific calculations. nih.gov
Prediction of Stereochemical Outcomes
Hexane-1,2-diol is a chiral molecule, with a stereocenter at the C2 position. Therefore, reactions involving this carbon can have specific stereochemical outcomes. Computational chemistry can be used to predict the stereoselectivity of the reaction with methanesulfonic acid.
If the reaction proceeds via an SN2 mechanism at the C2 hydroxyl group, it would involve a backside attack by the incoming nucleophile (the sulfonic acid), leading to an inversion of the stereochemical configuration at C2. Computational modeling of the transition states for attack on the two enantiomers of hexane-1,2-diol would reveal if there is any energetic preference for one over the other, although in the absence of a chiral catalyst or auxiliary, a racemic mixture would be expected to react without preference.
If the reaction proceeds via an SN1 mechanism, it would involve the formation of a planar carbocation intermediate at C2 after the departure of the leaving group. The subsequent attack by the nucleophile can occur from either face of the carbocation, which would lead to a racemic mixture of the product.
Computational studies can model the transition states for these different stereochemical pathways and calculate their relative energies. The predicted stereochemical outcome would be determined by the lowest energy pathway. nih.govresearchgate.net The difference in the activation energies for the formation of different stereoisomers can be used to predict the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction.
Solvation Effects on Reaction Selectivity and Mechanism
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the operative mechanism. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including a number of solvent molecules in the calculation. researchgate.net
For the reaction of hexane-1,2-diol and methanesulfonic acid, the polarity of the solvent would be a critical factor. Polar solvents can stabilize charged intermediates and transition states, which would favor an SN1 mechanism over an SN2 mechanism. The ability of the solvent to participate in hydrogen bonding can also influence the reaction by stabilizing the reactants, intermediates, or transition states.
Computational studies on the esterification of sulfonic acids have shown that moving from the gas phase to a solvent can significantly alter the relative energies of the species involved in the reaction. researchgate.netnih.gov For instance, the energy barrier for a given pathway might be lowered in a polar solvent compared to a nonpolar solvent.
Furthermore, the solvent can influence the regioselectivity of the reaction. By preferentially solvating one of the hydroxyl groups of hexane-1,2-diol, a solvent could make it more or less accessible for reaction, thereby altering the ratio of products formed. Explicit solvent models, often used in conjunction with MD simulations, are particularly useful for studying these specific solvent-solute interactions.
Green Chemistry Principles in Msa Catalyzed Diol Transformations
Methanesulfonic Acid as an Environmentally Benign Catalyst
MSA is considered a "green acid" due to its favorable environmental profile compared to traditional mineral acids. researchgate.netchemicalbook.com This is attributed to its biodegradability, low toxicity, and non-corrosive nature, making it a more sustainable choice for industrial applications. rsc.orgorientjchem.org
Methanesulfonic acid is readily biodegradable, ultimately breaking down into carbon dioxide and sulfate. chemicalbook.comorientjchem.org This inherent biodegradability is a significant advantage over many other catalysts that persist in the environment. Studies have shown that MSA can be degraded by microbial populations, although high concentrations can pose aquatic toxicity. google.com However, when managed properly in waste treatment systems, it can be effectively biodegraded. google.com In terms of toxicity, MSA exhibits a low toxicity profile compared to other strong mineral acids, further enhancing its standing as an environmentally friendly option. researchgate.netorientjchem.org
| Acid | Toxicity Profile | Reference |
|---|---|---|
| Methanesulfonic Acid (MSA) | Low toxicity compared to mineral acids | researchgate.netorientjchem.org |
| Sulfuric Acid | Highly corrosive and toxic | researchgate.net |
| Hydrochloric Acid | Corrosive and toxic | rsc.org |
| Nitric Acid | Corrosive and toxic | rsc.org |
While not entirely non-corrosive, MSA is significantly less corrosive to standard construction materials like stainless steel compared to mineral acids such as hydrochloric and sulfuric acid. rsc.orgrsc.org This reduced corrosivity (B1173158) can lead to lower equipment maintenance and replacement costs in industrial settings. arkema.com The purity of MSA plays a role, with highly pure grades exhibiting lower corrosion rates. rsc.org Special formulations, like Arkema's MSA LC, have been developed to further minimize corrosion on stainless steel grades 304L and 316L. arkema.com
The ability to recycle and reuse catalysts is a cornerstone of green chemistry. mdpi.comresearchgate.net Methanesulfonic acid can be recovered and reused in various reactions, although its activity may decrease over successive cycles due to factors like water accumulation. researchgate.net To enhance reusability and ease of separation, MSA can be immobilized on solid supports. For example, silica-supported MSA has been used as a solid acid catalyst. orientjchem.org Carbon-based catalysts functionalized with MSA have also been developed, demonstrating good thermal stability and reusability over multiple reaction runs. nih.gov
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.govrsc.org Many organic reactions catalyzed by MSA can be conducted under solvent-free or reduced-solvent conditions, which simplifies experimental procedures, reduces pollution, and can be more cost-effective. researchgate.netresearchgate.net The use of solvent-free conditions has been shown to be effective in various MSA-catalyzed reactions, including the acylation of phenols and the synthesis of ylidenemalononitriles. orientjchem.orgiau.ir This approach not only minimizes waste but can also lead to faster reaction times and higher yields. iau.irrsc.org
Energy Efficiency and Mild Reaction Conditions
Green chemistry also emphasizes the use of energy-efficient processes. mdpi.com Catalysts play a crucial role by enabling reactions to proceed under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption. youtube.comnih.gov MSA has been effectively used as a catalyst under mild conditions for various organic transformations. rsc.org For instance, certain MSA-catalyzed reactions can proceed efficiently at or near room temperature, avoiding the need for high-energy inputs. researchgate.net The development of visible-light-mediated reactions, which can often be conducted under mild conditions, further aligns with the goal of creating more sustainable and energy-efficient chemical processes.
Emerging Research Avenues and Future Directions
Development of Chiral Methanesulfonic Acid Derivatives for Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. While methanesulfonic acid itself is achiral, its foundational structure is inspiring the development of novel chiral Brønsted acids. Researchers are designing sophisticated sulfonic acid derivatives that incorporate chiral scaffolds to induce asymmetry in chemical transformations.
Recent progress includes the synthesis of axially chiral sulfonic acids, such as 8-Benzoimidazolylnaphthalene-1-sulfonic acids, which have shown promise as potent organocatalysts. nih.gov These molecules derive their chirality from restricted rotation around a chemical bond, creating a stable, asymmetric environment that can influence the stereochemical outcome of a reaction. nih.gov Another innovative approach involves the creation of P-chiral, N-phosphoryl sulfonamides. mcgill.ca These catalysts have been successfully evaluated in biomimetic transfer hydrogenation reactions, demonstrating their potential to facilitate the asymmetric synthesis of valuable heterocyclic compounds like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a rigidified bioisostere of phenylalanine. mcgill.ca
The development of these chiral catalysts, conceptually derived from the simple sulfonic acid motif of MSA, represents a significant step forward. Future work in this area will likely focus on refining the catalyst structure to improve enantioselectivity, expanding the scope of compatible reactions, and understanding the precise mechanisms of stereochemical induction.
| Catalyst Class | Chiral Feature | Example Application | Source |
| Axially Chiral Sulfonic Acids | Atropisomerism due to restricted bond rotation | Asymmetric organocatalysis | nih.gov |
| P-Chiral N-Phosphoryl Sulfonamides | Chiral phosphorus center | Asymmetric transfer hydrogenation of quinolines | mcgill.ca |
Integration of MSA Catalysis in Multi-Component and Cascade Reactions
Multi-component and cascade reactions, where multiple chemical bonds are formed in a single operation, represent a highly efficient and sustainable approach to chemical synthesis. Methanesulfonic acid's strength as a Brønsted acid catalyst makes it an excellent candidate for initiating and facilitating such complex transformations. researchgate.netmdpi.com Its ability to promote reactions under mild conditions and its compatibility with a wide range of functional groups are highly advantageous.
MSA has been effectively employed as a catalyst in one-pot, three-component reactions. For instance, it catalyzes the synthesis of 2-amino-4H-chromenes from the reaction of an aromatic aldehyde, malononitrile, and a naphthol, achieving very good yields. orientjchem.org Similarly, silica-supported MSA has been used to facilitate the three-component coupling of indoles and sodium nitrite (B80452) to produce (E)-2, 3'-bi(3H-indol)-3-one oxime derivatives. orientjchem.org
The future of this research area lies in designing more intricate cascade sequences. By combining the catalytic action of MSA with other catalytic species (e.g., metal catalysts or enzymes) in a single pot, chemists can construct complex molecular architectures from simple starting materials with minimal waste. The integration of MSA into these systems is pivotal for developing greener and more economically viable synthetic routes. mdpi.com
Catalytic Systems for Valorization of Hexane-1,2-diol from Sustainable Sources
The transition from a fossil fuel-based economy to one reliant on renewable resources is a global imperative. Lignocellulosic biomass is a key renewable feedstock for the production of value-added chemicals, including diols. sels-group.eumdpi.com The production of α,ω-diols like 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) from biomass-derived molecules such as furfural (B47365) and levoglucosenone (B1675106) is an area of intense research. researchgate.netwisc.edu These processes typically involve catalytic hydrogenation and hydrogenolysis steps over heterogeneous catalysts. mdpi.comwisc.edu
While direct routes to hexane-1,2-diol from biomass are still under development, the strategies used for other diols provide a clear roadmap. Future research will focus on designing catalytic systems capable of converting biomass-derived platform molecules into C6 precursors that can be selectively functionalized to yield hexane-1,2-diol. This may involve multifunctional catalysts that combine acidic sites, for dehydration or hydrolysis reactions, with metal sites for hydrogenation. The development of such processes is critical for establishing sustainable supply chains for important chemical intermediates like hexane-1,2-diol. sels-group.eu
Advanced Catalyst Design Utilizing Supported Methanesulfonic Acid
To overcome challenges associated with the separation and reuse of homogeneous catalysts like MSA, researchers are developing advanced heterogeneous catalysts by immobilizing MSA onto solid supports. wordpress.comresearchgate.net This approach combines the high catalytic activity of MSA with the practical advantages of a solid catalyst, such as easy recovery and potential for use in continuous flow reactors. researchgate.net
A common strategy involves loading methanesulfonic acid onto silica (B1680970) (SiO₂). wordpress.com The resulting SiO₂-MSA material is a cost-effective and efficient solid Brønsted acid catalyst. wordpress.com Characterization confirms that MSA interacts with the surface silanol (B1196071) groups of the silica, generating strong Brønsted acid sites that are responsible for the catalytic activity. wordpress.com This supported catalyst has been successfully used in reactions like the Pechmann reaction for coumarin (B35378) synthesis. researchgate.networdpress.com
Another innovative design involves using MSA as a sulfonating agent to create sulfonated carbon-based catalysts from precursors like organosolv lignin (B12514952). nih.gov These materials have proven to be effective and reusable catalysts for esterification reactions, demonstrating high thermal stability and excellent reusability over multiple cycles. nih.gov Future work will explore a wider range of support materials (e.g., polymers, zeolites, metal-organic frameworks) and immobilization techniques to fine-tune the catalyst's properties, such as acid site density, porosity, and stability, for specific applications.
| Supported Catalyst | Support Material | Preparation Method | Application Example | Source |
| SiO₂-MSA | Silica | Loading of MSA onto silica surface | Pechmann reaction (Coumarin synthesis) | researchgate.networdpress.com |
| EL-MSA | Organosolv Lignin | Sulfonation of carbonized lignin with MSA | Esterification of stearic acid | nih.gov |
Fundamental Studies on Hydrogen Bonding and Intermolecular Interactions in MSA-Diol Systems
A deep understanding of the intermolecular forces between methanesulfonic acid and diols is crucial for optimizing reaction conditions and designing new catalytic processes. Hydrogen bonding is the dominant interaction in these systems. nih.gov MSA is a potent hydrogen bond donor via its acidic hydroxyl (-OH) group and a hydrogen bond acceptor at its sulfonyl (S=O) oxygens. nih.gov Hexane-1,2-diol, with its two hydroxyl groups, can act as both a hydrogen bond donor and acceptor.
Computational and experimental studies on related systems provide significant insight. For example, investigations into MSA-water clusters show that the hydrogen bond formed between MSA (as the donor) and a water molecule (as the acceptor) is very strong, significantly shorter than the H-bond in a water dimer. nih.gov This indicates a substantial degree of proton sharing and activation of the acceptor molecule. Similar strong interactions are expected between MSA and the hydroxyl groups of hexane-1,2-diol. These interactions can polarize the O-H bonds of the diol, making them more susceptible to nucleophilic attack or dehydration.
Future fundamental studies will likely employ a combination of spectroscopic techniques (e.g., FTIR, NMR) and high-level quantum-chemical calculations to map the potential energy surface of MSA-diol complexes. nih.gov This research will elucidate the specific hydrogen-bonding networks, quantify the strength of these interactions, and explain how they facilitate catalytic turnover, providing a molecular-level foundation for rational catalyst and process design. nih.govnih.gov
Exploration of Novel Reaction Pathways and Product Architectures
The combination of methanesulfonic acid's strong catalytic activity and hexane-1,2-diol's unique structure opens the door to novel reaction pathways and the synthesis of new product architectures. The diol's adjacent primary and secondary hydroxyl groups offer a platform for regioselective transformations and cyclization reactions that are not possible with simpler alcohols.
Emerging research directions could explore several untapped synthetic possibilities:
Catalytic Dehydration: MSA-catalyzed intramolecular dehydration of hexane-1,2-diol could lead to the formation of valuable cyclic ethers, such as 2-butyl-tetrahydrofuran, which could have applications as solvents or fuel additives.
Acetal (B89532) and Ketal Formation: The reaction of hexane-1,2-diol with aldehydes or ketones in the presence of MSA as a catalyst can form five-membered cyclic acetals (1,3-dioxolanes). These structures are important as protecting groups in multi-step synthesis and as intermediates in the production of fragrances and polymers.
Rearrangement Reactions: Under strong acidic conditions provided by MSA, the vicinal diol structure of hexane-1,2-diol could potentially undergo a pinacol-type rearrangement to form ketones, such as 2-hexanone, offering a non-traditional route to these carbonyl compounds.
Polymerization: MSA could serve as a catalyst for the polycondensation of hexane-1,2-diol with dicarboxylic acids to produce novel polyesters with tailored properties. It could also potentially catalyze the self-etherification of the diol to form polyethers.
The exploration of these and other reaction pathways will expand the synthetic utility of the hexane-1,2-diol and methanesulfonic acid system, leading to new materials and more efficient chemical processes.
Q & A
Q. What analytical strategies differentiate methanesulfonic acid's interactions with methylamine vs. ammonia in particle formation?
- Answer: Employ size-resolved chemical ionization mass spectrometry (CIMS) to detect (MSA)₁(amine)₁ clusters. Perraud et al. (2020) found methylamine forms more stable clusters with MSA than ammonia due to stronger N-H···O hydrogen bonding, validated by collision-induced dissociation (CID) thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
